(Ferrocenylmethyl)trimethylammonium chloride

Übersicht

Beschreibung

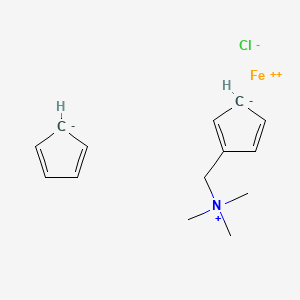

(Ferrocenylmethyl)trimethylammonium chloride is an organometallic compound that features a ferrocene moiety attached to a trimethylammonium group via a methylene bridge.

Biochemische Analyse

Biochemical Properties

(Ferrocenylmethyl)trimethylammonium chloride plays a crucial role in biochemical reactions, particularly in the context of redox reactions. The ferrocene moiety can undergo reversible oxidation and reduction, which is essential for its function as an electron transfer agent. This compound interacts with various enzymes and proteins, including cytochrome c and other redox-active proteins, facilitating electron transfer processes. The nature of these interactions is primarily electrostatic, given the charged trimethylammonium group, which enhances its binding affinity to negatively charged biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, particularly those involving redox-sensitive proteins. This compound can alter gene expression by affecting transcription factors that are sensitive to redox changes. Additionally, this compound impacts cellular metabolism by participating in redox reactions that are crucial for metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to undergo reversible redox reactions. This property allows it to act as an electron donor or acceptor, depending on the cellular environment. It binds to redox-active sites on enzymes and proteins, facilitating or inhibiting their activity. For instance, it can inhibit enzymes that are sensitive to oxidative stress by donating electrons, thereby reducing oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under dry conditions but can degrade in the presence of moisture or light. Long-term studies have shown that its effects on cellular function can diminish over time due to gradual degradation, which reduces its efficacy in redox reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox metabolism. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, influencing metabolic flux and the levels of reactive oxygen species. These interactions are crucial for maintaining cellular redox homeostasis and preventing oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding to cellular membranes. Its charged nature facilitates its movement across cell membranes via electrostatic interactions. This compound tends to accumulate in regions with high metabolic activity, such as mitochondria, where it can exert its redox-modulating effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Ferrocenylmethyl)trimethylammonium chloride can be synthesized through a multi-step process. One common method involves the reaction of ferrocene with chloromethyltrimethylammonium chloride in the presence of a base. The reaction typically proceeds as follows:

- A base, such as sodium hydroxide , is used to facilitate the reaction.

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified through recrystallization or column chromatography .

Ferrocene: is reacted with .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(Ferrocenylmethyl)trimethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to ferrocenium, which is a stable cation.

Reduction: The compound can be reduced back to ferrocene from ferrocenium.

Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are often used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of .

Reduction: Regeneration of .

Substitution: Formation of various substituted ferrocene derivatives.

Wissenschaftliche Forschungsanwendungen

(Ferrocenylmethyl)trimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a redox-active compound in electrochemical studies and as a catalyst in organic synthesis.

Biology: Investigated for its potential use in bioelectronic devices and as a probe for studying biological redox processes.

Medicine: Explored for its potential in drug delivery systems and as an anticancer agent due to its ability to generate reactive oxygen species.

Wirkmechanismus

The mechanism of action of (ferrocenylmethyl)trimethylammonium chloride primarily involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it an excellent candidate for redox reactions. The trimethylammonium group enhances the solubility of the compound in aqueous solutions, facilitating its use in various applications. The molecular targets and pathways involved include interactions with redox-active enzymes and electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

(Ferrocenylmethyl)trimethylammonium chloride can be compared with other ferrocene derivatives, such as:

- (2-Ferrocenylethyl)trimethylammonium chloride

- (3-Ferrocenylpropyl)trimethylammonium chloride

Uniqueness

- Solubility : this compound has a high solubility in water, making it suitable for aqueous applications.

- Stability : It exhibits good thermal and photolytic stability compared to other derivatives.

- Electrochemical Properties : The compound shows excellent redox cycling stability, making it ideal for use in redox flow batteries .

List of Similar Compounds

- (2-Ferrocenylethyl)trimethylammonium chloride

- (3-Ferrocenylpropyl)trimethylammonium chloride

- Ferrocenylmethyltrimethylammonium bromide

By understanding the properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biologische Aktivität

(Ferrocenylmethyl)trimethylammonium chloride (FcNCl) is a compound that exhibits significant biological activity, particularly due to its unique redox properties. This article explores its biochemical characteristics, cellular effects, mechanisms of action, and potential applications in various fields.

The compound is characterized by its ferrocene moiety , which allows it to undergo reversible oxidation and reduction. This property is crucial for its role as an electron transfer agent in biochemical reactions. The trimethylammonium group enhances its binding affinity to negatively charged biomolecules, facilitating interactions with various enzymes and proteins, including cytochrome c and other redox-active proteins.

2. Cellular Effects

The influence of this compound on cellular processes is multifaceted:

- Cell Signaling: It modulates signaling pathways involving redox-sensitive proteins, affecting gene expression through transcription factors sensitive to redox changes.

- Metabolic Pathways: The compound participates in critical redox reactions that are essential for cellular metabolism .

- Oxidative Stress Response: By donating electrons, it can inhibit enzymes sensitive to oxidative stress, thus reducing oxidative damage within cells.

3. Molecular Mechanism

At the molecular level, the compound acts primarily through its redox properties:

- Electron Transfer: It can function as either an electron donor or acceptor depending on the cellular environment.

- Enzyme Interaction: The compound binds to redox-active sites on enzymes, facilitating or inhibiting their activity based on the redox state of the cell .

4. Temporal Effects in Laboratory Settings

Research indicates that the effects of this compound can vary over time due to stability and degradation factors:

- Stability: The compound remains stable under dry conditions but may degrade in moisture or light, affecting its efficacy in long-term studies.

- Degradation Impact: Long-term exposure can diminish its biological effects due to gradual degradation.

5. Chemical Reactions Analysis

This compound participates in several chemical reactions:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Oxidation of ferrocene moiety | Ferrocenium |

| Reduction | Reduction back to ferrocene | Ferrocene |

| Substitution | Nucleophilic substitution | Various substituted derivatives |

Common reagents for these reactions include oxidizing agents for oxidation and reducing agents for reduction processes .

6. Scientific Research Applications

The compound has a wide range of applications in scientific research:

- Chemistry: Utilized as a redox-active compound in electrochemical studies and as a catalyst in organic synthesis.

- Biology: Investigated for potential use in bioelectronic devices and as a probe for studying biological redox processes.

- Medicine: Explored for drug delivery systems and anticancer applications due to its ability to generate reactive oxygen species .

- Industry: Used in developing advanced materials for energy storage, such as redox flow batteries .

7. Case Studies

Recent studies have highlighted the anticancer properties of ferrocene-based compounds, including this compound:

- A study demonstrated that compounds with the ferrocene motif exhibited significant cytotoxic activity against various cancer cell lines due to their ability to generate electrophilic species capable of reacting with cellular nucleophiles .

- Another investigation reported that modifications to the ferrocene structure enhanced its bioavailability and antioxidant capacity, making it a promising candidate for therapeutic applications .

Eigenschaften

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.C5H5.ClH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQIXUCSDNCTDO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Cl-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClFeN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83617-79-2 | |

| Record name | (Ferrocenylmethyl)trimethylammonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.